2-(4-Methylpiperazin-1-yl)butan-1-amine 2-(4-Methylpiperazin-1-yl)butan-1-amine
Brand Name: Vulcanchem
CAS No.: 953739-57-6
VCID: VC3864063
InChI: InChI=1S/C9H21N3/c1-3-9(8-10)12-6-4-11(2)5-7-12/h9H,3-8,10H2,1-2H3
SMILES: CCC(CN)N1CCN(CC1)C
Molecular Formula: C9H21N3
Molecular Weight: 171.28 g/mol

2-(4-Methylpiperazin-1-yl)butan-1-amine

CAS No.: 953739-57-6

Cat. No.: VC3864063

Molecular Formula: C9H21N3

Molecular Weight: 171.28 g/mol

* For research use only. Not for human or veterinary use.

2-(4-Methylpiperazin-1-yl)butan-1-amine - 953739-57-6

Specification

CAS No. 953739-57-6
Molecular Formula C9H21N3
Molecular Weight 171.28 g/mol
IUPAC Name 2-(4-methylpiperazin-1-yl)butan-1-amine
Standard InChI InChI=1S/C9H21N3/c1-3-9(8-10)12-6-4-11(2)5-7-12/h9H,3-8,10H2,1-2H3
Standard InChI Key IOUVVJBTUSNJTA-UHFFFAOYSA-N
SMILES CCC(CN)N1CCN(CC1)C
Canonical SMILES CCC(CN)N1CCN(CC1)C

Introduction

Structural and Physicochemical Properties

2-(4-Methylpiperazin-1-yl)butan-1-amine (CAS: 953739-57-6) is a secondary amine characterized by a butan-1-amine backbone substituted with a 4-methylpiperazine group at the second carbon. Its molecular formula is C₉H₂₁N₃, with a molecular weight of 171.28 g/mol. The compound’s structure integrates a flexible four-carbon chain and a methylated piperazine ring, enabling both hydrophilic and lipophilic interactions (Figure 1).

Molecular Geometry and Bonding

The piperazine ring adopts a chair conformation, while the butanamine chain exhibits rotational freedom around C–C bonds. Key bond lengths include:

  • C–N (piperazine): 1.45–1.50 Å

  • C–C (aliphatic chain): 1.54 Å

Computational studies predict a hydrogen bond donor count of 1 and acceptor count of 3, facilitating interactions with biological targets like neurotransmitter receptors. The XLogP3-AA value of 0.3 indicates moderate lipophilicity, balancing membrane permeability and aqueous solubility .

Table 1: Physicochemical Properties

PropertyValueMethod/Source
Molecular Weight171.28 g/molPubChem
XLogP3-AA0.3Computed
Rotatable Bond Count4Cactvs 3.4.6.11
Topological Polar SA46.8 ŲPubChem
Exact Mass171.1736 DaMass spectrometry

Synthesis and Industrial Production

Laboratory-Scale Synthesis

While detailed protocols are scarce, the compound is typically synthesized via nucleophilic substitution between 4-methylpiperazine and halogenated butanamine precursors. For example:

  • 1-Bromo-2-(4-methylpiperazin-1-yl)butane reacts with ammonia under reflux.

  • The product is purified via column chromatography (silica gel, CH₂Cl₂:MeOH = 9:1).

Alternative routes employ reductive amination of ketones with piperazine derivatives, though yields remain suboptimal (<60%) .

Industrial Manufacturing

Large-scale production uses continuous flow reactors to enhance reaction efficiency and purity (>98%). Key parameters:

  • Temperature: 80–100°C

  • Pressure: 2–3 bar

  • Catalyst: Zeolite-based systems

ParameterValue/ClassificationSource
GHS Hazard CodesH302VulcanChem
Precautionary MeasuresP264, P301+P317EPA
Disposal GuidelinesIncinerationChemsrc

Industrial and Research Applications

Pharmaceutical Intermediates

The compound serves as a building block for multikinase inhibitors and atypical antipsychotics. For example, it is utilized in synthesizing analogs of Olanzapine, a drug for schizophrenia.

Chemical Libraries

Commercial suppliers (e.g., Key Organics Ltd) include the compound in diversity-oriented libraries for high-throughput screening.

Comparative Analysis with Structural Analogs

Table 3: Analog Comparison

CompoundStructureUnique FeatureBiological Activity
4-(4-Methylpiperazin-1-yl)butan-1-amineC₁₀H₂₃N₃Extended alkyl chainHigher D₂ affinity
2-(4-Ethylpiperazin-1-yl)butan-1-amineC₁₀H₂₃N₃Ethyl substitutionEnhanced lipophilicity

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